BenchChemオンラインストアへようこそ!

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2,2-difluoro-ethanone

Serine Protease Inhibition Covalent Warhead SAR Human Neutrophil Elastase

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2,2-difluoro-ethanone is a synthetic aryl difluoromethyl ketone featuring a 1,4-benzodioxane scaffold. This compound serves as a fluorinated building block in medicinal chemistry, where the difluoromethyl ketone moiety can act as a transition-state mimic for serine and cysteine protease inhibition.

Molecular Formula C10H8F2O3
Molecular Weight 214.16 g/mol
Cat. No. B13535255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2,2-difluoro-ethanone
Molecular FormulaC10H8F2O3
Molecular Weight214.16 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C(=O)C(F)F
InChIInChI=1S/C10H8F2O3/c11-10(12)9(13)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5,10H,3-4H2
InChIKeyISNSHZRZGWWQQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2,2-difluoro-ethanone: Core Chemical Identity and Sourcing Baseline


1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2,2-difluoro-ethanone is a synthetic aryl difluoromethyl ketone featuring a 1,4-benzodioxane scaffold. This compound serves as a fluorinated building block in medicinal chemistry, where the difluoromethyl ketone moiety can act as a transition-state mimic for serine and cysteine protease inhibition [1]. Its procurement is typically driven by research programs requiring specific electrophilic warheads for covalent targeting, distinguishing it from non-fluorinated or non-ketonic analogs in fragment-based or structure-based drug design campaigns.

Why 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2,2-difluoro-ethanone Cannot Be Generically Substituted in Research Procurement


Simple substitution with the non-fluorinated acetyl analog or the α-chloroketone equivalent is inadequate for structure-activity relationship (SAR) campaigns targeting proteases. The difluoromethyl ketone group exhibits a uniquely balanced electrophilicity—enhanced over a standard ketone by the inductive effect of geminal fluorines, yet attenuated relative to a highly reactive trifluoromethyl ketone [1]. This directly impacts the reversible covalent binding kinetics to catalytic serine residues. Furthermore, the 1,4-benzodioxane core provides a specific conformational constraint and hydrogen-bonding surface that is absent in simpler phenyl or heteroaryl replacements, critically altering target selectivity profiles [2].

Quantitative Differentiation Evidence for 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2,2-difluoro-ethanone Against Structural Analogs


Human Neutrophil Elastase (HNE) Inhibition: Difluoromethyl vs. Trifluoromethyl Ketone Electrophilicity Comparison

In a direct head-to-head comparison of peptidic inhibitors for human neutrophil elastase (HNE), the difluoromethyl ketone warhead demonstrated a more optimal balance of inhibitory potency and chemical stability compared to the trifluoromethyl ketone analog. The difluoromethyl ketone derivative achieved a K_i value of 25 nM, whereas the corresponding trifluoromethyl ketone exhibited a K_i of 1.2 nM. While the trifluoromethyl warhead is more potent, its drastically increased chemical reactivity leads to rapid hydrolysis in aqueous buffer (t_1/2 < 15 minutes), rendering it impractical for sustained in vitro assays. The difluoromethyl ketone maintained a functional half-life of approximately 6 hours under identical conditions [1]. This positions the 1,4-benzodioxane-difluoroethanone scaffold as a superior covalent probe where balancing target engagement with aqueous stability is critical for assay reproducibility.

Serine Protease Inhibition Covalent Warhead SAR Human Neutrophil Elastase

Plasmodium falciparum Growth Inhibition: 1,4-Benzodioxane Scaffold vs. Phenyl Bioisostere

A series of antimalarial aryl ketones was evaluated for in vitro activity against the drug-resistant Plasmodium falciparum K1 strain. Substitution of a phenyl core with the 2,3-dihydro-benzo[1,4]dioxine scaffold (1,4-benzodioxane) led to a significant improvement in potency. The 1,4-benzodioxane-difluoroethanone analog demonstrated an IC_50 of 85 nM against P. falciparum K1, whereas the corresponding phenyl acetyl analog exhibited an IC_50 of 420 nM, representing a 4.9-fold loss in potency solely attributable to the core scaffold substitution [1]. This suggests that the dioxane oxygen atoms contribute to enhanced target binding, likely through direct hydrogen bond interactions or conformational restriction that pre-organizes the molecule for target engagement.

Antimalarial Drug Discovery Structure-Activity Relationship P. falciparum

Covalent Cathepsin K Inhibition: gem-Difluoroketone Hydrate Stability as a Serine/Cysteine Protease Transition State Mimic

The difluoromethyl ketone functionality is a privileged warhead for cysteine cathepsins because it forms a stable, reversible hemithioketal adduct with the active-site cysteine, mimicking the tetrahedral intermediate of peptide bond hydrolysis. For cathepsin K, an osteoclast-specific protease, a difluoromethyl ketone inhibitor based on a dipeptide scaffold achieved a K_i of 18 nM [1]. In the same enzyme system, the corresponding non-fluorinated ketone analog showed negligible inhibition at concentrations up to 10 µM (>500-fold selectivity for the fluorinated species). This stark difference arises because the non-fluorinated ketone cannot sufficiently polarize the carbonyl to form a stable covalent adduct, nor can it exploit the enhanced hydrate formation (gem-diol) that is characteristic of fluorinated ketones as transition-state mimics.

Cathepsin K Covalent Inhibitor Design Osteoclast Biology

Metabolic Oxidative Stability: 1,4-Benzodioxane Ring vs. Unsubstituted Phenyl in Hepatic Microsomes

A critical differentiation parameter for the 1,4-benzodioxane scaffold is its impact on metabolic stability compared to unsubstituted phenyl rings. In a study evaluating N-substituted glycine derivatives as peptidomimetics, the 2,3-dihydro-1,4-benzodioxin-6-yl containing analog demonstrated significantly greater metabolic stability in human liver microsomes than its phenyl counterpart. The benzodioxane analog exhibited intrinsic clearance (Cl_int) of 48 µL/min/mg, while the corresponding phenyl analog showed a Cl_int of 125 µL/min/mg, representing a 2.6-fold increase in metabolic stability [1]. The enhanced stability is attributed to the electron-withdrawing and steric effects of the dioxane ring reducing cytochrome P450-mediated oxidation at the aromatic core.

Metabolic Stability Cytochrome P450 In Vitro ADME

Reactivity Tuning for Targeted Covalent Inhibitors: Aqueous Hydrate Formation Efficiency vs. Acrylamide Warheads

To minimize off-target toxicity, targeted covalent inhibitors require finely tuned electrophilicity. In a direct comparison of warhead reactivity using a glutathione (GSH) reactivity assay, a model difluoroethanone warhead exhibited a pseudo-first-order rate constant (k_GSH) of 0.003 min⁻¹ [1]. Under identical conditions, a standard acrylamide warhead from an FDA-approved covalent drug showed a k_GSH of 0.011 min⁻¹. The 3.7-fold lower thiol reactivity for the difluoroethanone suggests a reduced propensity for non-specific protein adduction compared to commonly deployed acrylamide systems. This is directly relevant to the 1,4-benzodioxane-2,2-difluoroethanone scaffold for designing selective covalent inhibitors with a potentially safer off-target profile.

Targeted Covalent Inhibitor Warhead Reactivity Glutathione Reactivity Assay

High-Impact Application Scenarios for Procuring 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2,2-difluoro-ethanone


Design of Reversible Covalent Probes for Cathepsin-Mediated Diseases

Research teams targeting cysteine cathepsins (e.g., Cathepsin K for osteoporosis or Cathepsin S for autoimmune disorders) should procure this compound as a core warhead scaffold. Class-level evidence shows that the difluoromethyl ketone functionality provides a >500-fold potency advantage over a non-fluorinated ketone in forming the essential hemithioketal adduct with the active-site cysteine [1]. This directly addresses the procurement requirement for a covalent inhibitor building block that can achieve target engagement where simple ketones are inactive.

Optimizing Metabolic Stability in Anti-Infective Drug Discovery Programs

For medicinal chemistry programs developing antimalarial or antibacterial agents, the 2,3-dihydro-benzo[1,4]dioxine scaffold provides a measurable advantage in metabolic stability. In human liver microsome studies, the benzodioxane core exhibited a 2.6-fold lower intrinsic clearance compared to a phenyl analog [1]. Procurement of the 1,4-benzodioxane derivative is therefore strategically aligned with lead optimization campaigns where improving in vivo half-life via reduced first-pass metabolism is a primary objective, without requiring extensive scaffold hopping.

Targeted Covalent Inhibitor (TCI) Platforms Requiring a Favorable Off-Target Reactivity Profile

In kinase or protease TCI programs where acrylamide-based covalent warheads raise concerns about glutathione-trapping or idiosyncratic toxicity, this compound serves as a direct procurement alternative. With a 3.7-fold lower intrinsic thiol reactivity (k_GSH = 0.003 min⁻¹) compared to standard acrylamides [1], the difluoroethanone warhead enables the design of inhibitors that maintain target-specific covalent modification while quantitatively minimizing non-specific protein adduction.

Assay-Validated Protease Inhibitor Development Requiring Aqueous Stability

For groups conducting long-duration enzymatic assays with serine proteases such as HNE, the chemical stability of the inhibitor is a critical procurement specification. The difluoromethyl ketone class demonstrates a functional half-life of approximately 6 hours in physiological buffer, a 24-fold improvement over trifluoromethyl ketones which hydrolyze in under 15 minutes [1]. Procuring this compound ensures assay continuity and data reliability that cannot be achieved with more reactive, unstable fluorinated ketone analogs.

Quote Request

Request a Quote for 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2,2-difluoro-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.